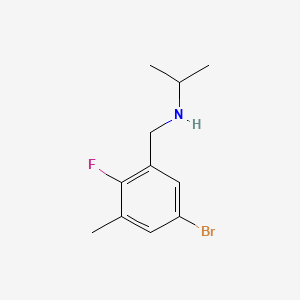
N-(5-Bromo-2-fluoro-3-methylbenzyl)propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-Bromo-2-fluoro-3-methylbenzyl)propan-2-amine is an organic compound characterized by the presence of bromine, fluorine, and methyl groups attached to a benzylamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Bromo-2-fluoro-3-methylbenzyl)propan-2-amine typically involves multi-step organic reactions. One common route starts with the bromination and fluorination of a methylbenzyl precursor. The steps are as follows:
Bromination: The starting material, 3-methylbenzylamine, is subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide.
Fluorination: The brominated intermediate is then fluorinated using a fluorinating agent like N-fluorobenzenesulfonimide (NFSI).
Amine Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, industrial methods often employ more robust and scalable catalysts and reagents to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(5-Bromo-2-fluoro-3-methylbenzyl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The bromine and fluorine atoms in the compound make it suitable for nucleophilic substitution reactions. Common reagents include sodium azide or potassium cyanide, leading to the formation of azides or nitriles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Azides, nitriles.
Scientific Research Applications
Chemistry
In chemistry, N-(5-Bromo-2-fluoro-3-methylbenzyl)propan-2-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound is explored for its potential as an active pharmaceutical ingredient (API). Its derivatives may exhibit activity against certain diseases, including cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity and functional group compatibility make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of N-(5-Bromo-2-fluoro-3-methylbenzyl)propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and fluorine atoms enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to desired biological effects. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access.
Comparison with Similar Compounds
Similar Compounds
- N-(5-Bromo-2-fluoro-3-methylbenzyl)amine
- N-(5-Bromo-2-fluoro-3-methylbenzyl)methanamine
- N-(5-Bromo-2-fluoro-3-methylbenzyl)ethanamine
Uniqueness
N-(5-Bromo-2-fluoro-3-methylbenzyl)propan-2-amine is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical properties. These halogens enhance the compound’s reactivity and binding affinity, making it more versatile in synthetic and biological applications compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
N-[(5-bromo-2-fluoro-3-methylphenyl)methyl]propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFN/c1-7(2)14-6-9-5-10(12)4-8(3)11(9)13/h4-5,7,14H,6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXICGZNJOZMSIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1F)CNC(C)C)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFN |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.15 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
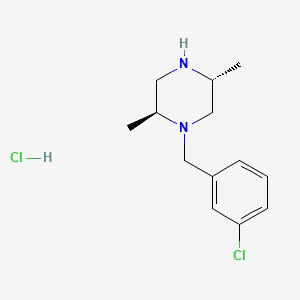
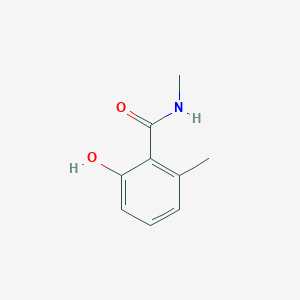
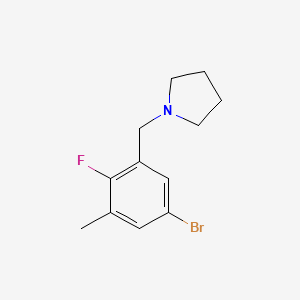
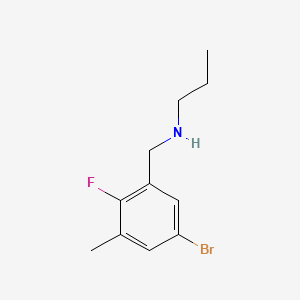

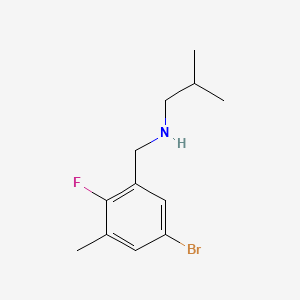
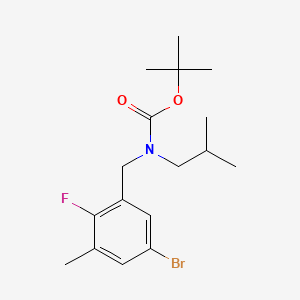
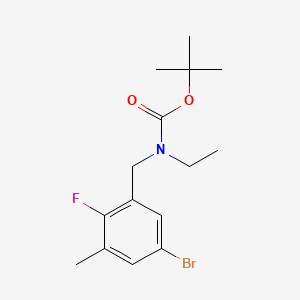
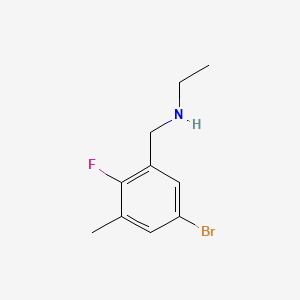
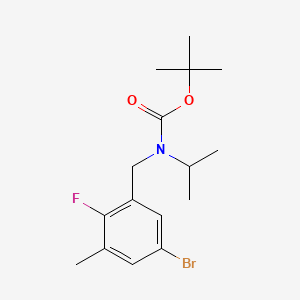
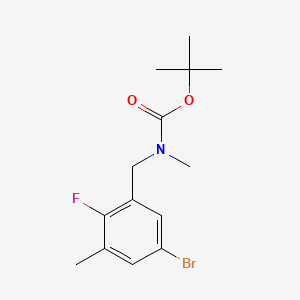
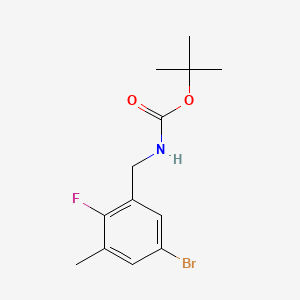
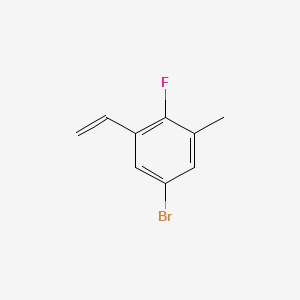
![Tert-butyl 3-[[6-chloro-4-(trifluoromethyl)pyridin-2-yl]oxymethyl]azetidine-1-carboxylate](/img/structure/B8212711.png)
